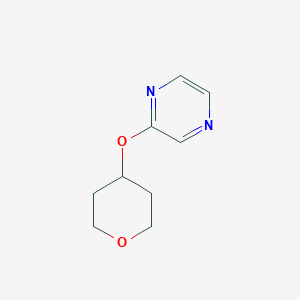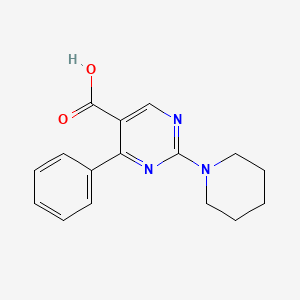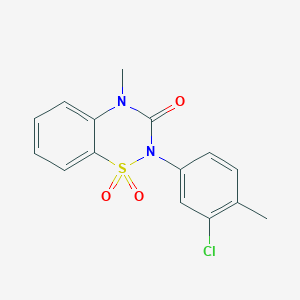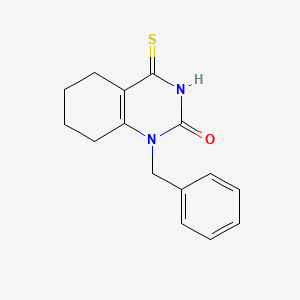
2-(oxan-4-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound with the chemical formula C9H14ClN3O . It is a crystalline solid with a pungent, sweet, corn-like, nutty odor . The compound consists of a pyrazine ring (a six-membered ring containing two nitrogen atoms) linked to an oxane (tetrahydro-2H-pyran) moiety through an oxygen atom.
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazine ring (with nitrogen atoms at positions 2 and 5) and an oxane ring (tetrahydro-2H-pyran) linked together. The chlorine atom is attached to the pyrazine ring. The compound’s symmetry group is D2h .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
The compound 2-(oxan-4-yloxy)pyrazine is structurally similar to Firsocostat , which is an acetyl-CoA carboxylase inhibitor that functions in the liver . The primary target of this compound is likely to be the acetyl-CoA carboxylase enzyme, which plays a crucial role in fatty acid metabolism .
Mode of Action
As an acetyl-CoA carboxylase inhibitor, this compound is expected to bind to the enzyme and inhibit its activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids . The downstream effects of this action can include a reduction in lipid accumulation in the liver, which is beneficial in the treatment of conditions like non-alcoholic fatty liver disease .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in lipid metabolism within the liver cells . By inhibiting acetyl-CoA carboxylase, the compound could reduce lipid accumulation within these cells . This action could potentially alleviate conditions associated with excessive lipid accumulation, such as non-alcoholic fatty liver disease .
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRHTZYMXRUUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B6513671.png)


![3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol](/img/structure/B6513688.png)
![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)


